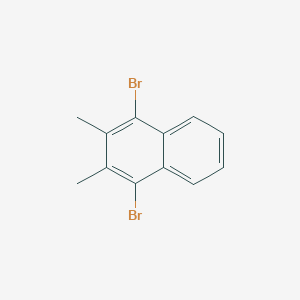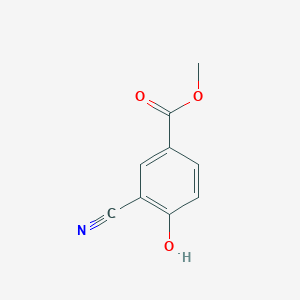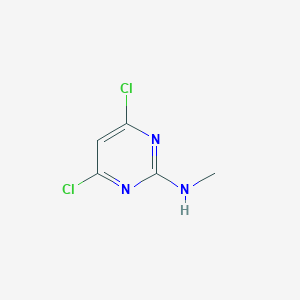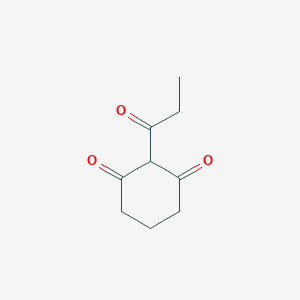
1,4-Dibromo-2,3-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-dimethylnaphthalene is a chemical compound that is widely used in scientific research. It is a member of the naphthalene family, which is a group of aromatic hydrocarbons that are commonly used in the synthesis of various organic compounds. The chemical formula of this compound is C12H8Br2, and its molecular weight is 327.01 g/mol. This compound is known for its unique properties, which make it an ideal candidate for various scientific applications.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,3-dimethylnaphthalene is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine atoms. This compound is known to react with various nucleophiles, such as amines and thiols, to form covalent adducts.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Dibromo-2,3-dimethylnaphthalene in lab experiments is its ability to act as a versatile starting material for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and purify, making it a popular choice for synthetic chemists. However, its toxicity and potential health hazards must be taken into consideration when handling this compound in the laboratory.
List of
Future Directions
1. Development of new synthetic methods using 1,4-Dibromo-2,3-dimethylnaphthalene as a starting material.
2. Study of the reaction mechanism of this compound with various nucleophiles.
3. Synthesis of novel pharmaceuticals and agrochemicals using this compound as a key intermediate.
4. Investigation of the toxicity and potential health hazards of this compound.
5. Development of new purification methods for this compound.
6. Study of the physical and chemical properties of this compound.
7. Application of this compound in materials science and nanotechnology.
8. Investigation of the environmental impact of this compound and its derivatives.
9. Development of new analytical methods for the detection and quantification of this compound in various matrices.
10. Synthesis of new materials and polymers using this compound as a building block.
Synthesis Methods
The synthesis of 1,4-Dibromo-2,3-dimethylnaphthalene is typically carried out through a multi-step process that involves the use of various reagents and catalysts. One common method involves the reaction of 2,3-dimethylnaphthalene with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, and the product is purified through recrystallization.
Scientific Research Applications
1,4-Dibromo-2,3-dimethylnaphthalene is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound is also used in the development of new synthetic methods and the study of reaction mechanisms.
properties
CAS RN |
19930-62-2 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChI Key |
BXGGIFNLEHESMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Other CAS RN |
19930-62-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)






![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)